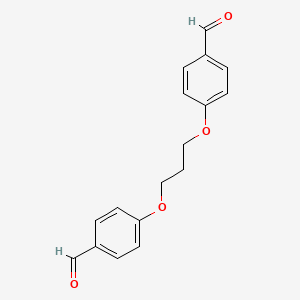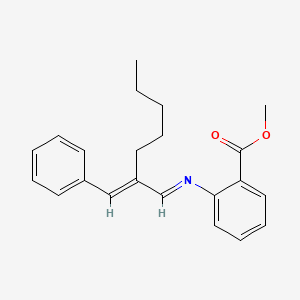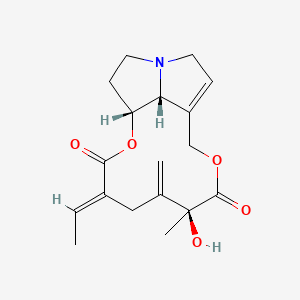
4-Phenylpyridazine
Overview
Description
4-Phenylpyridazine is a heterocyclic compound with a six-membered ring containing two adjacent nitrogen atoms (pyridazine ring) and a phenyl group attached at the 4-position. It exhibits a diverse range of pharmacological activities, making it an interesting scaffold for drug discovery .
Synthesis Analysis
The synthesis of 4-Phenylpyridazine involves various methods, including cyclization reactions. Researchers have explored both conventional and novel synthetic routes to access this compound. These methods often utilize starting materials such as pyridine derivatives and aryl halides. Detailed synthetic procedures can be found in relevant literature .
Molecular Structure Analysis
The molecular structure of 4-Phenylpyridazine consists of a six-membered ring with alternating nitrogen and carbon atoms. The phenyl group at the 4-position contributes to its overall shape and reactivity. Researchers have characterized its structure using techniques like X-ray crystallography and spectroscopy .
Chemical Reactions Analysis
4-Phenylpyridazine participates in various chemical reactions, including substitution, oxidation, and reduction. Functionalization at different positions of the pyridazine ring leads to derivatives with distinct properties. Researchers have investigated its reactivity and transformations in the context of drug development .
Physical And Chemical Properties Analysis
Scientific Research Applications
Acetylcholinesterase Inhibitors
4-Phenylpyridazine derivatives have been studied for their potential as acetylcholinesterase (AChE) inhibitors. These compounds, particularly the 3-[2-(1-benzylpiperidin-4-yl)ethylamino]-6-phenylpyridazine derivatives, show significant inhibitory activity against AChE, a key enzyme involved in neurological functions. Modifications to the pyridazine structure have been shown to enhance AChE inhibitory activity, making these derivatives a subject of interest in medicinal chemistry research (Contreras et al., 2001) (Contreras et al., 1999).
Anti-Inflammatory and Analgesic Agents
Studies on 2-substituted-4-aryl-6-phenylpyridazin-3(2H)-ones, closely related to 4-Phenylpyridazine, indicate their potential as anti-inflammatory and analgesic agents. These compounds exhibit COX-2 selectivity and show promising profiles as non-ulcerogenic agents with cardioprotective effects, making them valuable in drug development research (Sharma & Bansal, 2016).
Anticancer Research
Terpyridine derivatives, which include phenylpyridazine structures, have been explored for their anticancer properties. These compounds have demonstrated high antiproliferative activity against various cancer cell lines, suggesting their potential as novel anticancer agents. The research focuses on understanding their impact on cellular redox homeostasis and DNA interaction, which are crucial in cancer therapy (Malarz et al., 2020).
Insecticidal Activity
Research on N-substituted 5–chloro-6-phenylpyridazin-3(2H)-one derivatives, structurally similar to 4-Phenylpyridazine, indicates their effectiveness as insecticides. These compounds have shown significant insecticidal activities against Plutella xylostella, a common pest, highlighting their potential in agricultural pest control (Wu et al., 2012).
Neuroprotective Effects
Certain derivatives of 4-Phenylpyridazine have been studied for their neuroprotective effects. These compounds, when modified appropriately, can act as dopamine transporter inhibitors, suggesting their potential use in treating neurological disorders like Parkinson's disease (Bougria et al., 1995).
Mechanism of Action
properties
IUPAC Name |
4-phenylpyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2/c1-2-4-9(5-3-1)10-6-7-11-12-8-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYPDRJDYVPYUJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60423296 | |
| Record name | 4-phenylpyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60423296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenylpyridazine | |
CAS RN |
92184-43-5 | |
| Record name | 4-phenylpyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60423296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-fluoro-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B1599300.png)



![Ethyl (2E)-2-[(4-nitrophenyl)hydrazono]propanoate](/img/structure/B1599307.png)
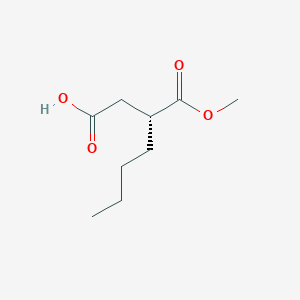
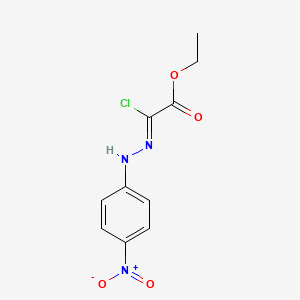

![8,21,34,47-Tetratert-butyl-2,15,28,41,53,54,55,56-octazatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1(53),2,4(13),5,7,9,11,14,16,18,20,22,24,26,28,30(39),31,33,35,37,40(54),41,43(52),44,46,48,50-heptacosaene](/img/structure/B1599313.png)


